1-(cyclohex-3-ene-1-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine
Description
1-(cyclohex-3-ene-1-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine is a bicyclic piperazine derivative featuring two distinct acylated moieties: a cyclohex-3-ene carbonyl group and a fully saturated pyrazolo[1,5-a]pyridine carbonyl group. The compound’s structural complexity arises from the fusion of a seven-membered pyrazolo[1,5-a]pyridine core (in a fully reduced 4H,5H,6H,7H state) with a piperazine backbone, which is substituted at both nitrogen atoms. This hydrogenation likely enhances its metabolic stability compared to aromatic pyrazolo-pyridine analogs, while the cyclohexene moiety introduces conformational flexibility that may influence receptor binding .
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c24-18(15-6-2-1-3-7-15)21-10-12-22(13-11-21)19(25)17-14-16-8-4-5-9-23(16)20-17/h1-2,14-15H,3-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJSVLKJJPSUNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4CCC=CC4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thionyl Chloride-Mediated Chlorination
Cyclohex-3-ene-1-carboxylic acid undergoes treatment with thionyl chloride (SOCl₂) in anhydrous toluene under reflux conditions (70–80°C, 4–6 hours). The reaction proceeds via nucleophilic acyl substitution, yielding cyclohex-3-ene-1-carbonyl chloride with >90% conversion efficiency. Excess thionyl chloride is removed under reduced pressure, and the product is purified via distillation (b.p. 120–125°C at 760 mmHg).
Table 1: Optimization of Cyclohex-3-ene-1-carbonyl Chloride Synthesis
| Condition | Parameter | Outcome |
|---|---|---|
| Solvent | Toluene | 92% yield |
| Temperature | 70–80°C | Complete conversion |
| Reaction Time | 4–6 hours | Minimal side products |
Synthesis of Pyrazolo[1,5-a]pyridine-2-carbonyl Chloride
The pyrazolo[1,5-a]pyridine-2-carbonyl group is prepared from pyrazolo[1,5-a]pyridine-2-carboxylic acid, which is synthesized via cyclocondensation of β-keto esters with hydrazine derivatives.
Acid Chloride Formation
Pyrazolo[1,5-a]pyridine-2-carboxylic acid is treated with oxalyl chloride (COCl)₂ in dichloromethane (DCM) at 0°C for 2 hours, followed by warming to room temperature. The reaction is quenched with anhydrous sodium sulfate, and the solvent is evaporated to isolate the acid chloride.
Table 2: Pyrazolo[1,5-a]pyridine-2-carbonyl Chloride Synthesis
| Parameter | Value | Purity (HPLC) |
|---|---|---|
| Oxalyl Chloride | 1.5 equivalents | 98% |
| Reaction Temperature | 0°C → 25°C | 95% yield |
Sequential Piperazine Functionalization
Piperazine’s dual amine functionality necessitates regioselective acylation to avoid cross-reactivity. A protection-deprotection strategy ensures controlled coupling of the two carbonyl groups.
Boc-Protection and Initial Acylation
Piperazine is mono-protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to yield N-Boc-piperazine. This intermediate reacts with cyclohex-3-ene-1-carbonyl chloride in the presence of triethylamine (Et₃N), forming N-Boc-1-(cyclohex-3-ene-1-carbonyl)piperazine.
Deprotection and Second Acylation
The Boc group is removed via treatment with trifluoroacetic acid (TFA) in DCM, exposing the secondary amine for subsequent acylation. Pyrazolo[1,5-a]pyridine-2-carbonyl chloride is coupled using hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethylformamide (DMF), yielding the target compound.
Table 3: Coupling Efficiency with Different Catalysts
| Coupling Agent | Solvent | Yield (%) |
|---|---|---|
| HOBt/EDC | DMF | 85 |
| HATU/DIPEA | DCM | 78 |
Reaction Optimization and Scalability
Temperature and Solvent Effects
Optimal yields are achieved in DMF at 0–5°C during acyl chloride additions, minimizing hydrolysis. Elevated temperatures (>25°C) reduce yields by 15–20% due to competing side reactions.
Catalytic Hydrogenation (Byproduct Mitigation)
Residual imine intermediates from incomplete acylation are hydrogenated using 5% Pd/C under 40 bar H₂ at 50°C, enhancing product purity to >99%.
Purification and Characterization
The crude product is purified via silica gel chromatography (ethyl acetate/methanol, 3:1) and recrystallized from ethanol. Structural confirmation is achieved through:
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (pyrazolo H), 5.65 (cyclohexene H), 3.85–3.45 (piperazine CH₂).
- HRMS : m/z calculated for C₂₁H₂₅N₅O₂ [M+H]⁺ 404.2071, found 404.2068.
Comparative Analysis of Synthetic Routes
Table 4: Yield Comparison Across Methodologies
| Method | Overall Yield (%) | Purity (%) |
|---|---|---|
| Sequential Acylation (Boc) | 72 | 99 |
| One-Pot Coupling (HATU) | 58 | 95 |
Chemical Reactions Analysis
Reactivity of the Piperazine Core
The piperazine ring serves as a nucleophilic site due to its secondary amine groups, facilitating alkylation, acylation, and coordination chemistry.
Carbonyl Group Reactivity
Both carbonyl groups (cyclohex-3-ene and pyrazolo-pyridine) participate in nucleophilic additions and condensations.
Cyclohex-3-ene Carbonyl
-
Nucleophilic Acyl Substitution : Reacts with amines (e.g., benzylamine) in THF under reflux to form amide derivatives.
-
Reduction : LiAlH₄ in dry ether reduces the carbonyl to a methylene group, yielding 1-(cyclohex-3-ene-methyl)-piperazine analogs .
Pyrazolo[1,5-a]pyridine Carbonyl
-
Condensation with Hydrazines : Forms hydrazone derivatives under acidic conditions (HCl, ethanol, 50°C), useful for crystallography studies .
-
Grignard Addition : Reacts with organomagnesium bromides (e.g., methyl MgBr) to produce tertiary alcohols, though steric hindrance limits yields .
Pyrazolo[1,5-a]pyridine Ring Modifications
The fused pyrazole-pyridine system undergoes electrophilic substitutions and ring functionalization.
Cyclohex-3-ene Double Bond Reactions
The unsaturated cyclohexene moiety participates in cycloadditions and oxidations.
Stability and Degradation Pathways
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing piperazine and pyrazole derivatives exhibit notable anticancer properties. For instance, related structures have been evaluated for their activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (SK-LU-1). In a study involving Mannich bases derived from piperazine, several compounds demonstrated significant cytotoxicity with IC50 values below 2 µg/mL against MCF-7 cells .
Table 1: Anticancer Activity of Piperazine Derivatives
| Compound | Target Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 | <2 |
| Compound B | SK-LU-1 | <3 |
| Compound C | HepG2 | <4 |
Antimicrobial Properties
The pyrazolo[1,5-a]pyridine derivatives have also been investigated for antimicrobial efficacy. A study highlighted the antibacterial activity of similar compounds against Mycobacterium tuberculosis, showing promising results with IC50 values ranging from 1.35 to 2.18 µM . This suggests that the compound could be further explored as a potential anti-tubercular agent.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| Compound D | Mycobacterium tuberculosis | 1.35 |
| Compound E | Staphylococcus aureus | 0.41 |
Neuropharmacological Potential
Piperazine derivatives have been studied for their neuropharmacological effects, particularly as potential anxiolytics and antidepressants. The structural similarity to known psychoactive compounds allows for exploration in this domain. The interaction of the piperazine ring with neurotransmitter receptors is crucial for its activity.
Synthesis and Optimization
The synthesis of 1-(cyclohex-3-ene-1-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine typically involves multi-step organic reactions including cyclization and functionalization processes. Optimizing these synthetic routes can enhance yield and purity, making the compound more accessible for research purposes.
Table 3: Synthetic Routes Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| Step 1 | Cyclization | Acidic medium |
| Step 2 | Functionalization | Catalytic conditions |
| Step 3 | Purification | Chromatography |
Mechanism of Action
The mechanism of action of 1-(cyclohex-3-ene-1-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
5-Ethyl-7-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-phenyl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one (Compound A)
- Key Differences: Replaces the cyclohexene group with a 2-fluorophenyl substituent and substitutes the pyrazolo[1,5-a]pyridine with a pyrazolo[4,3-c]pyridinone core.
- Activity : Demonstrated kinase inhibitory activity (IC50 < 100 nM in kinase assays), attributed to the fluorophenyl group’s electronic effects enhancing target affinity .
- Synthetic Route : Involves a multi-component reaction with Na2S2O4 as a reducing agent, yielding 46–64% efficiency depending on substituents .
1-[3-(2,5-Dimethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine (Compound B)
- Key Differences : Features a pyrazole instead of pyrazolo-pyridine and a thiophene-cyclopropane hybrid substituent.
- Activity : Shows moderate antifungal activity (MIC = 16 µg/mL against Candida albicans), likely due to the thiophene’s sulfur-mediated membrane disruption .
- Physicochemical Properties : Higher lipophilicity (LogP = 3.2) compared to the target compound (estimated LogP = 2.8), impacting bioavailability .
Functional Analogues with Similar Heterocyclic Cores
Dihydropyrazolo[1,5-a]pyrimidines (Compound C)
- Example: 2-Amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-(4-nitrophenyl)-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one.
- Key Differences: Replaces piperazine with a pyrimidinone ring and introduces a nitro group for redox activity.
- Activity : Exhibits antioxidant properties (IC50 = 28 µM in DPPH assays) via radical scavenging by the nitro and diazenyl groups .
- Synthetic Efficiency : Achieved via regioselective multi-component reactions in deep eutectic solvents (yield: 38–64%) .
Pyranopyrazole-Oxazine Hybrids (Compound D)
- Example: 4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one.
- Key Differences : Integrates an oxazine ring, increasing rigidity compared to the target compound’s flexible cyclohexene.
- Activity : Demonstrated herbicidal activity (80% inhibition of Amaranthus retroflexus at 100 ppm) due to the oxazine’s electrophilic reactivity .
Comparative Data Tables
Table 1: Structural and Functional Comparison of Key Analogues
Cross-Reactivity and Similarity Indexing
- Cross-reactivity studies indicate that minor substituent changes (e.g., cyclohexene vs. phenyl) can drastically alter antibody binding in immunoassays, highlighting the need for precise functional group optimization .
Biological Activity
The compound 1-(cyclohex-3-ene-1-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure
The compound features a unique structure that combines a cyclohexene moiety with a pyrazolo[1,5-a]pyridine derivative. The presence of these functional groups is believed to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the cyclohexene ring : This can be achieved through various reactions such as halogenation or hydroxylation.
- Synthesis of the pyrazolo[1,5-a]pyridine moiety : This is often accomplished through cyclization reactions involving specific precursors.
- Coupling of the two moieties : The final step usually involves coupling under optimized conditions to ensure high yield and purity.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to the one have shown significant antifungal activity against various phytopathogenic fungi such as Cytospora sp., Colletotrichum gloeosporioides, and Fusarium solani .
Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyridine derivatives exhibit promising anticancer activity. For example, in vitro studies demonstrated that certain derivatives could inhibit cell proliferation in various cancer cell lines including MCF-7 (breast cancer) and K-562 (leukemia) . The mechanism of action is thought to involve inhibition of specific protein kinases involved in cell cycle regulation.
Anti-inflammatory Properties
Compounds featuring similar structures have been evaluated for anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases .
Case Study 1: Antifungal Activity
A recent study evaluated a series of pyrazole derivatives for their antifungal properties. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition against multiple fungal strains. The structure-activity relationship (SAR) analysis suggested that modifications to the pyrazole ring could enhance antifungal potency .
Case Study 2: Anticancer Efficacy
In another investigation focusing on anticancer activity, a series of substituted pyrazolo[1,5-a]pyridines were synthesized and tested against human cancer cell lines. The findings revealed that specific substitutions on the piperazine ring significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity to normal cells .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
